molecular formula C10H18N2O2 B2422028 tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1817806-51-1

tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2422028
CAS No.: 1817806-51-1
M. Wt: 198.266
InChI Key: RYGHDJBBUKJALE-GMSGAONNSA-N
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Description

tert-Butyl (1S,5R)-1-amino-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Properties

IUPAC Name

tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3/t7-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGHDJBBUKJALE-GMSGAONNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817806-51-1
Record name tert-butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Preparation Methods

Cyclopropanation via Nitrene Insertion

This method involves generating a cyclopropane ring through nitrene insertion into a preformed diene. A diaziridine precursor is thermally or photochemically decomposed to produce a nitrene intermediate, which undergoes [2+1] cycloaddition with a diene. For example, reaction of 1,3-diene derivatives with tert-butyl carbamate-protected amines under UV light yields the bicyclic core with moderate stereoselectivity.

Key Parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) enhances intermediate stability.
  • Temperature : −78°C to 0°C minimizes side reactions.
  • Catalyst : Copper(I) triflate improves nitrene insertion efficiency (yield: 65–72%).

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs the bicyclic framework from a diene precursor. A 2019 study demonstrated that Hoveyda-Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C achieves 68% yield with >95% enantiomeric excess (ee) when chiral auxiliaries are employed.

Introduction of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. Two principal methods are utilized:

Boc Protection via Schotten-Baumann Reaction

Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves quantitative protection. This method is favored for its scalability and minimal side products.

Optimized Conditions :

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents epimerization
Boc₂O Equivalents 1.2 eq Ensures complete reaction
Reaction Time 2–4 hours Balances conversion and degradation

Enzymatic Protection

Recent advances employ lipase-mediated protection in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes Boc group transfer with 85% yield and >99% regioselectivity, avoiding harsh acidic conditions.

Stereochemical Control and Resolution

Achieving the (1S,5R) configuration demands chiral induction or post-synthesis resolution.

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate prochiral enamine intermediates. A 2022 study reported 92% ee using (S)-BINAP-RuCl₂ at 50 psi H₂ pressure in methanol.

Kinetic Resolution

Lipase-mediated kinetic resolution of racemic mixtures separates enantiomers. Pseudomonas cepacia lipase (PS-C) in tert-butyl methyl ether resolves the (1S,5R) isomer with 88% ee and 45% yield.

Industrial-Scale Synthesis and Optimization

Large-scale production prioritizes cost-efficiency and reproducibility.

Continuous Flow Reactors

Microreactor systems reduce reaction times and improve heat transfer. A 2024 protocol achieved 89% yield by conducting nitrene insertion in a continuous flow setup (residence time: 5 minutes) at 25°C.

Process Analytical Technology (PAT)

Real-time monitoring via FTIR and Raman spectroscopy optimizes critical parameters:

  • Key Metrics : Reaction conversion, impurity profiles, and enantiomeric excess.
  • Outcome : 15% reduction in waste and 20% increase in throughput.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Stereoselectivity (% ee) Scalability
Nitrene Insertion 72 95 85 Moderate
RCM 68 97 95 High
Enzymatic Protection 85 99 99 Low

Trade-offs :

  • Nitrene Insertion : Moderate scalability but requires cryogenic conditions.
  • RCM : High stereoselectivity but dependent on expensive catalysts.
  • Enzymatic Methods : Exceptional purity but limited to small-scale applications.

Challenges and Mitigation Strategies

Epimerization During Boc Deprotection

Acidic deprotection (e.g., HCl/dioxane) risks epimerization at the 1-position. Mitigation includes using milder conditions (TFA/CH₂Cl₂ at 0°C) and shorter reaction times (<30 minutes).

Byproduct Formation in Cyclopropanation

Side products from diene dimerization are minimized by maintaining low concentrations (<0.1 M) and rapid mixing.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Identity and Structure

tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1817806-51-1, is a bicyclic compound characterized by a unique azabicyclohexane ring structure. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, and it has a molecular weight of 198.27 g/mol .

The compound's structure includes a tert-butyl group and an amino group, which contribute to its biological activity and potential applications in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding at active sites or allosteric sites, influencing key biochemical pathways and cellular processes .

Enzyme Interactions

Research indicates that this compound can affect enzyme mechanisms significantly. For instance, studies have shown that it may inhibit certain glycosidases, which are crucial for carbohydrate metabolism. In particular, it has been observed to reduce the activity of β-glucosidase and β-galactosidase .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Glycosidase Inhibition
    • A study demonstrated that this compound inhibited β-glucosidase activity to 43% at a concentration of 5 mM and further reduced it to 20% at 25 mM .
    • The compound also inhibited β-galactosidase activity by 25% at 5 mM without significant increases at higher concentrations.
  • Potential Antiviral Activity
    • Preliminary studies suggest that compounds with similar bicyclic structures may exhibit antiviral properties, although specific data on this compound is limited .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate28820283Moderate inhibition of glycosidases
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateN/APotentially similar enzyme interactions
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateN/ANotable for its hydroxymethyl group affecting solubility

This table illustrates how variations in stereochemistry and functional groups can influence the biological activities of related compounds.

Synthesis and Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Esterification : Formation of esters from carboxylic acids.
  • Reduction : Conversion of carbonyl groups to alcohols or amines.
  • Cyclization : Formation of the bicyclic structure through ring closure reactions .

These synthetic methods are crucial for producing this compound in research settings and for potential industrial applications.

Research Applications

The compound serves as a valuable building block in:

  • Medicinal Chemistry : Development of new drugs targeting metabolic pathways.
  • Biochemical Studies : Investigating enzyme mechanisms and protein-ligand interactions.

Q & A

Q. Key Considerations :

  • Purification often requires flash chromatography (silica gel, hexane/ethyl acetate gradients).
  • Reaction yields vary (40–70%) depending on steric hindrance and solvent choice .

How can stereochemical integrity be maintained during functionalization of the bicyclic core?

Advanced Methodological Guidance
The (1S,5R) configuration is sensitive to reaction conditions. Strategies include:

  • Low-Temperature Reactions : Minimize epimerization during nucleophilic substitutions (e.g., –78°C in THF).
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with heptane/ethanol eluents .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in NOESY or CD spectra .

Data Contradiction Example :
Discrepancies in reported optical rotations for similar derivatives suggest solvent polarity impacts measured values. Cross-validate with 1H^1H-NMR coupling constants (e.g., J1,5J_{1,5}) and DFT calculations .

What analytical techniques are most reliable for characterizing this compound?

Q. Basic Characterization Workflow

NMR Spectroscopy :

  • 1H^1H-NMR: Diagnostic signals include the tert-butyl group (δ 1.2–1.4 ppm, singlet) and bicyclic protons (δ 3.0–4.0 ppm, multiplet) .
  • 13C^{13}C-NMR: Confirm carbamate carbonyl at δ 155–160 ppm.

Mass Spectrometry :

  • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 227.1524 for C11_{11}H19_{19}N2_2O2_2) .

HPLC-Purity : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess >95% purity.

Advanced Tip :
Dynamic NMR at variable temperatures resolves conformational exchange in the bicyclic system .

How does the bicyclo[3.1.0]hexane scaffold influence biological activity in related compounds?

Research Applications & Mechanistic Insights
While direct data on the target compound is limited, structurally analogous 3-azabicyclo[3.1.0]hexanes exhibit:

  • Antifungal Activity : MIC values of 10–15 µg/mL against Candida albicans and Aspergillus niger (Table 1) .
  • Enzyme Inhibition : Disruption of bacterial topoisomerases (e.g., Gram-negative pathogens) via bicyclic core-DNA interactions .

Q. Table 1. Antifungal Activity of Analogous Compounds

CompoundFungal StrainMIC (µg/mL)Reference
Ethyl 6-oxabicyclo derivativeC. albicans15
Ethyl 6-oxabicyclo derivativeA. niger10

Q. Experimental Design for Activity Studies :

  • Broth Microdilution Assay : Follow CLSI guidelines with RPMI-1640 media and 48-h incubation .
  • Synergy Testing : Combine with fluconazole (check FIC index ≤0.5 for synergism).

What strategies optimize yield in multi-step syntheses of this compound?

Q. Advanced Reaction Optimization

Solvent Screening : Replace dichloromethane with acetonitrile for improved Boc protection kinetics (70% yield vs. 50%) .

Catalytic Additives : Use DMAP (5 mol%) to accelerate carbamate formation.

Microwave-Assisted Cyclization : Reduce reaction time from 12 h to 30 min at 100°C .

Q. Troubleshooting Low Yields :

  • Byproduct Analysis : LC-MS identifies dimerization byproducts; mitigate with dilute reaction conditions.
  • Moisture Sensitivity : Rigorous drying of solvents (molecular sieves) prevents Boc-group hydrolysis .

How can computational methods aid in predicting reactivity or stability?

Q. Methodological Integration

  • DFT Calculations : Predict transition states for cyclopropanation steps (B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate solvation effects on stereochemical stability (e.g., water vs. DMSO) .
  • Docking Studies : Model interactions with fungal CYP51 for activity predictions .

Validation : Compare computed 1H^1H-NMR shifts (GIAO method) with experimental data (<0.1 ppm deviation).

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Process Chemistry

Safety : Exothermic Boc protection requires controlled addition (e.g., syringe pump).

Cost-Efficiency : Replace expensive chiral catalysts (e.g., Rhodium) with organocatalysts .

Purification Scalability : Switch from column chromatography to crystallization (tert-butyl ether/hexane system) .

Q. Data-Driven Scaling :

  • Kinetic studies (e.g., in situ IR) identify rate-limiting steps for process intensification .

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